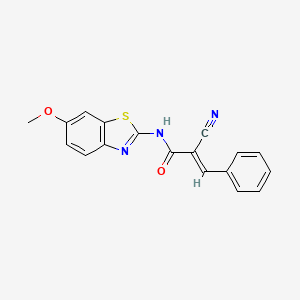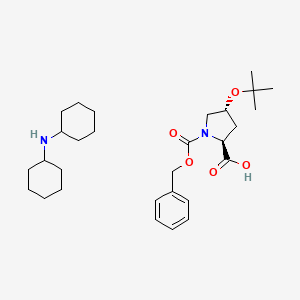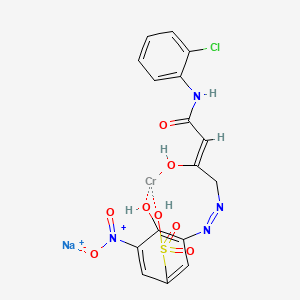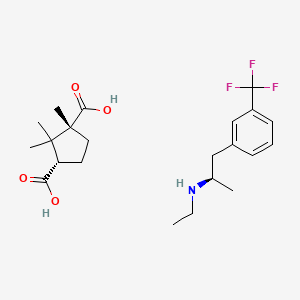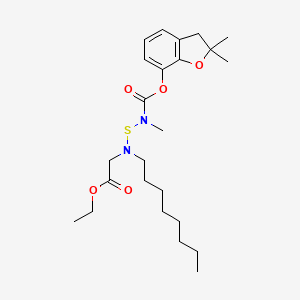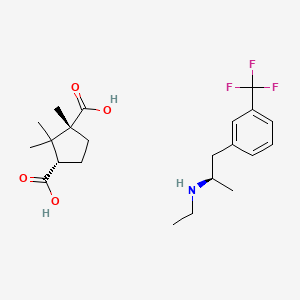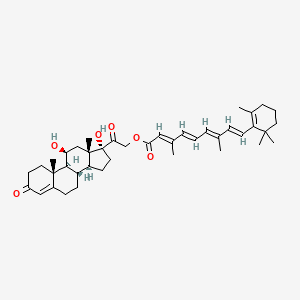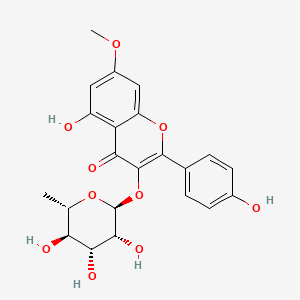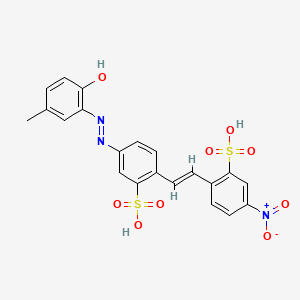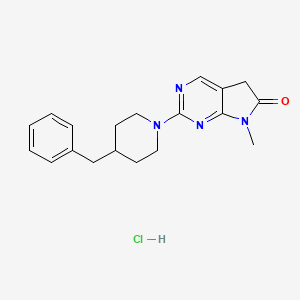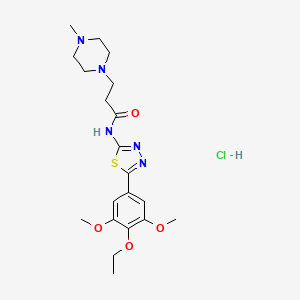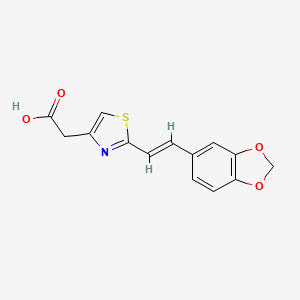
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid is a complex organic compound that features a benzodioxole moiety linked to a thiazole ring via an ethenyl bridge
Méthodes De Préparation
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Ethenyl Bridge Formation: The benzodioxole moiety is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Thiazole Ring Construction: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted thiazole derivatives and modified benzodioxole compounds.
Applications De Recherche Scientifique
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to alterations in cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid include:
2-(1,3-Benzodioxol-5-yl)ethanol: This compound shares the benzodioxole moiety but lacks the thiazole ring, resulting in different chemical and biological properties.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with a different functional group arrangement, leading to variations in reactivity and applications.
2-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]quinoxaline: This compound features a quinoxaline ring instead of a thiazole ring, offering distinct biological activities and chemical behavior.
Propriétés
Numéro CAS |
31109-21-4 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)6-10-7-20-13(15-10)4-2-9-1-3-11-12(5-9)19-8-18-11/h1-5,7H,6,8H2,(H,16,17)/b4-2+ |
Clé InChI |
HPIRCMVGPMRQSP-DUXPYHPUSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=CS3)CC(=O)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=CS3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




